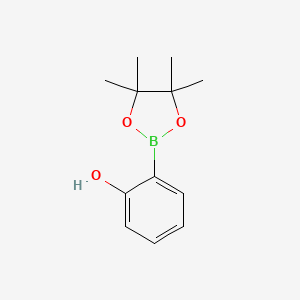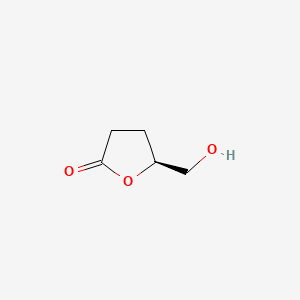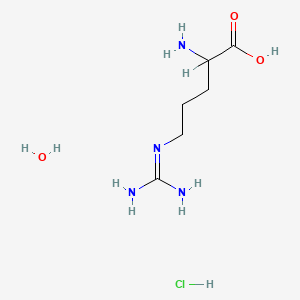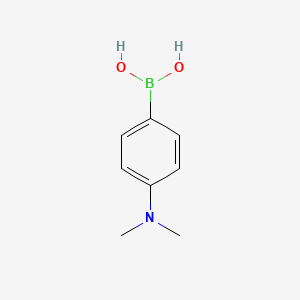
2-(4,4,5,5-Tétraméthyl-1,3,2-dioxaborolan-2-yl)phénol
Vue d'ensemble
Description
The compound 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boron-containing organic molecule that is part of a class of compounds known for their utility in various chemical reactions, particularly in the field of organic synthesis. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs are discussed, which can provide insights into the chemistry of the compound .
Synthesis Analysis
The synthesis of related boron-containing compounds often involves catalytic processes. For instance, the synthesis of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was achieved through rhodium-catalyzed hydroboration of allyl phenyl sulfone . Similarly, the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes was performed using Pd-catalyzed borylation of aryl bromides with the successive use of 2,2′-bis(1,3,2-benzodioxaborole) and pinacol . These methods highlight the importance of transition metal catalysis in the formation of boron-containing compounds.
Molecular Structure Analysis
The molecular structure of boron-containing compounds is often elucidated using single-crystal X-ray diffraction. For example, the structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was determined and showed no significant intramolecular or intermolecular interaction with the Lewis acidic boron atom . The crystal structure of another related compound, 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, was also solved, revealing a tetracoordinated boron atom . These studies demonstrate the diverse structural possibilities for boron-containing compounds and their potential reactivity.
Chemical Reactions Analysis
Boron-containing compounds like those discussed in the papers are known for their reactivity in various chemical transformations. The presence of the boron atom allows for unique interactions and reactivity patterns not found in purely organic compounds. For example, the use of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane as a reagent in quantitative 31P NMR analysis of lignins indicates the potential for boron compounds to participate in analytical chemistry applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of boron-containing compounds can be studied using computational methods such as density functional theory (DFT). For instance, DFT was used to study the molecular electrostatic potential and frontier molecular orbitals of 1,1-diisopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea, revealing insights into its physicochemical properties . These computational studies complement experimental techniques and provide a deeper understanding of the properties of these compounds.
Applications De Recherche Scientifique
Synthèse d'inhibiteurs hétérocycliques indolo-fusionnés
Ce composé est utilisé comme réactif dans la synthèse d'inhibiteurs hétérocycliques indolo-fusionnés de l'enzyme polymérase de l'hépatite C . Ceci est significatif dans le domaine de la chimie médicinale, où le développement de nouveaux médicaments pour traiter l'hépatite C est un axe de recherche majeur.
Études des interactions pi et de la structure électronique
Le composé est utilisé dans des études d'interactions pi, de structure électronique et d'absorption UV transitoire de conjugués ferrocène-fullerène liés par un pont borate-subphtalocyanine . Ces études sont cruciales pour comprendre les propriétés de ces molécules complexes et leurs applications potentielles dans des domaines tels que la science des matériaux et la nanotechnologie.
Synthèse de dérivés de la subphtalocyanine et de la nicotine à cycles fusionnés
L'ester pinacolique de l'acide 2-hydroxyphénylboronique est utilisé dans la synthèse de dérivés de la subphtalocyanine et de la nicotine à cycles fusionnés . Ces dérivés ont des applications potentielles dans l'électronique organique et l'optoélectronique.
Séquence de couplage Suzuki-Miyaura-triflation
Ce composé est utilisé dans la séquence de couplage Suzuki-Miyaura-triflation, de réduction et de formation de sel pour la synthèse d'oligooarènes phosphines hydroxylés . Il s'agit d'un processus clé dans la synthèse de composés organiques complexes.
Largement utilisé en chimie de couplage Suzuki
L'ester pinacolique de l'acide 2-hydroxyphénylboronique est largement utilisé en chimie de couplage Suzuki . La réaction de Suzuki est un type de réaction de couplage croisé catalysée par le palladium, qui est utilisée pour former des liaisons carbone-carbone. C'est un outil puissant en chimie organique.
Préparation de dérivés de sulfinamide
L'ester pinacolique de l'acide phénylboronique, un composé apparenté, peut être utilisé pour préparer des dérivés de sulfinamide en réagissant avec le trifluorure de diéthylaminosulfur (DAST) et le phényltrifluoroborate de potassium . Les sulfinamides sont importants dans le domaine de la chimie médicinale en raison de leur activité biologique.
Safety and Hazards
The compound should be handled with care to avoid direct contact with skin and eyes. In case of contact, it should be washed off with plenty of water and medical help should be sought . It should be stored away from flammable materials and high-temperature sources . The compound should be sealed and stored in a dry, cool place .
Mécanisme D'action
Target of Action
Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly used as boron-carriers suitable for neutron capture therapy .
Mode of Action
The compound is widely used in Suzuki coupling chemistry , a type of palladium-catalyzed cross coupling reaction, which is a powerful tool for the formation of carbon-carbon bonds.
Pharmacokinetics
It’s known that these compounds are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This suggests that the compound’s bioavailability may be influenced by its stability and rate of hydrolysis in the body.
Action Environment
The action of 2-Hydroxyphenylboronic acid pinacol ester is influenced by environmental factors such as pH. The rate of hydrolysis of phenylboronic pinacol esters, which includes 2-Hydroxyphenylboronic acid pinacol ester, is considerably accelerated at physiological pH . This suggests that the compound’s action, efficacy, and stability may be significantly influenced by the pH of its environment.
Analyse Biochimique
Biochemical Properties
It is known that similar compounds, such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, are used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They are also used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Molecular Mechanism
It is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other boronic acids and derivatives .
Propriétés
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO3/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10(9)14/h5-8,14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLROJECCXBBKPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370402 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
269409-97-4 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















